molecular formula C8H10O4 B14675928 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid CAS No. 32116-55-5

2-Methyl-1-cyclopentene-1,4-dicarboxylic acid

Cat. No.: B14675928
CAS No.: 32116-55-5
M. Wt: 170.16 g/mol
InChI Key: DMEPUVVESYBAPL-UHFFFAOYSA-N
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Description

2-Methyl-1-cyclopentene-1,4-dicarboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring . The reaction conditions typically require a catalyst and specific temperature control to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process might include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-cyclopentene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the cyclopentene ring into more oxidized forms, such as cyclopentanone derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopentane derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce cyclopentane derivatives .

Scientific Research Applications

2-Methyl-1-cyclopentene-1,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions can lead to changes in the structure and function of target molecules, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentene-1,2-dicarboxylic acid: Similar in structure but with different substitution patterns.

    4-Cyclohexene-1,2-dicarboxylic acid: Contains a cyclohexene ring instead of a cyclopentene ring.

    Dimethyl cubane-1,4-dicarboxylate: A cubane derivative with carboxylate groups.

Uniqueness

2-Methyl-1-cyclopentene-1,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

32116-55-5

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-methylcyclopent-3-ene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c1-4-2-5(7(9)10)3-6(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

DMEPUVVESYBAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1)C(=O)O)C(=O)O

Origin of Product

United States

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